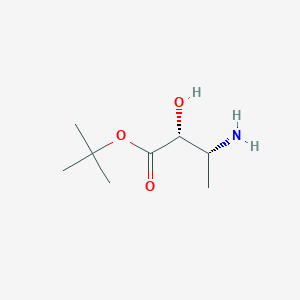

tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUQLNSVLPPTEO-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)OC(C)(C)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2r,3r 3 Amino 2 Hydroxybutanoate

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a classical chemical synthesis framework. nih.govresearchgate.net This combination allows for the creation of complex chiral molecules under mild reaction conditions, often circumventing the need for extensive protecting group strategies or the use of hazardous reagents. nih.govfrontiersin.org

Stereoselective Reductions in Precursor Synthesis

A key strategy in the synthesis of the target compound involves the stereoselective reduction of a keto-ester precursor, tert-butyl 3-amino-2-oxobutanoate. The reduction of the ketone at the C2 position establishes the required (2R)-hydroxyl stereocenter. While chemical reducing agents can be employed, biocatalytic reduction using ketoreductases (KREDs) or whole-cell systems expressing specific dehydrogenases offers superior enantioselectivity.

For instance, alcohol dehydrogenases can convert a carbonyl group to a hydroxyl group with high stereocontrol. researchgate.net The selection of the enzyme is critical, as different reductases exhibit varying substrate specificities and stereopreferences (either Prelog or anti-Prelog), allowing for the targeted synthesis of the (2R)-hydroxy configuration. This enzymatic step is often integrated into a multi-step chemical sequence, providing an efficient route to the chiral hydroxy-amino ester core.

Enzymatic Transformations for Chiral Induction

Enzymatic kinetic resolution (EKR) is a powerful method for separating racemic mixtures of chiral intermediates. nih.gov In the context of tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate synthesis, a racemic mixture of a suitable precursor can be resolved using enzymes, most notably lipases. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used due to their stability in organic solvents and broad substrate tolerance. nih.govresearchgate.netmdpi.com

The process typically involves the enantioselective acylation or hydrolysis of a racemic intermediate. For example, in a racemic mixture of tert-butyl (2R/S, 3R)-3-amino-2-hydroxybutanoate, the enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting acylated and unreacted enantiomers can then be easily separated. The efficiency of this resolution is quantified by the enantiomeric ratio (E value), with high E values (>200) indicating excellent selectivity. nih.govu-szeged.hu Optimization of reaction parameters such as solvent, temperature, and acyl donor is crucial for achieving high conversion and enantiomeric excess (ee). nih.govresearchgate.net

| Enzyme | Substrate Type | Reaction Type | Solvent | Typical E value | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Carbamate Alcohol | Transesterification | tert-Butyl methyl ether (TBME) | > 200 | nih.govresearchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Carbamate Alcohol | Transesterification | Toluene | > 200 | nih.gov |

| Candida antarctica Lipase A (CAL-A) | β-Amino Ester | N-acylation | Acetonitrile (MeCN) | > 200 | u-szeged.hu |

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides direct pathways to enantiomerically pure compounds by creating chiral centers in a controlled manner, often employing chiral catalysts or auxiliaries.

Diastereoselective Alkylation Strategies

Diastereoselective alkylation of a chiral enolate is a foundational strategy for constructing carbon-carbon bonds with stereochemical control. In this approach, a chiral auxiliary is attached to a glycine (B1666218) or acetate (B1210297) enolate equivalent. The steric influence of the auxiliary directs the approach of an electrophile (e.g., an acetaldehyde (B116499) equivalent) from the less hindered face, establishing the desired stereochemistry. Subsequent alkylation or functionalization can be performed to build the butanoate backbone. The auxiliary is then cleaved to yield the chiral amino acid derivative. nih.govnih.gov The predictability and high diastereoselectivity of these reactions make them a reliable method for accessing specific stereoisomers. nih.gov

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

In recent decades, the use of small chiral organic molecules (organocatalysts) or chiral metal complexes to catalyze asymmetric reactions has become a dominant strategy. nih.govu-szeged.huelsevierpure.com These methods offer high enantioselectivity with low catalyst loadings and avoid the need to install and remove a stoichiometric chiral auxiliary.

Organocatalytic approaches, such as proline-catalyzed Mannich or aldol (B89426) reactions, can be used to construct the β-amino acid skeleton with high enantioselectivity. rsc.orgnih.gov For example, the asymmetric addition of a ketone or aldehyde to a protected imine, catalyzed by proline or its derivatives, can generate the desired amino and hydroxyl functionalities with defined stereochemistry.

Transition metal catalysis offers another powerful tool. Chiral complexes of metals like copper, iridium, or nickel can catalyze a variety of transformations, including asymmetric hydrogenations, aldol reactions, and aminations. mdpi.comnih.gov For instance, a copper-catalyzed asymmetric propargylic substitution could be envisioned as a route to a precursor, which is then further elaborated to the final product. unimi.it These catalytic methods are highly adaptable and are often preferred for large-scale synthesis due to their efficiency and atom economy. colab.ws

Stereocontrolled Functional Group Transformations

Achieving the precise three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of biologically active molecules. For β-hydroxy-α-amino acids, two adjacent chiral centers must be controlled. Several strategies have been developed to manage these stereocontrolled transformations effectively.

One of the most powerful methods is the asymmetric aldol reaction . This reaction creates the carbon-carbon bond that forms the core of the β-hydroxy-α-amino acid structure while simultaneously setting the two stereocenters. nih.gov The direct asymmetric aldol reaction of glycinates, for instance, can be catalyzed by chiral catalysts to produce a broad range of chiral β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. nih.gov Another approach involves the aldolization of pseudoephenamine glycinamide, which can be prepared in large quantities. Enolization followed by the addition of an aldehyde substrate yields aldol products that can be converted into the desired β-hydroxy-α-amino acids. masterorganicchemistry.comiris-biotech.de

Catalytic asymmetric hydrogenation is another key technique. This method typically involves the reduction of a β-keto-α-amino ester precursor. For example, iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters provides access to chiral β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities. zmsilane.com

The use of chiral auxiliaries , such as Schöllkopf's reagent ((R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine), provides a reliable method for stereocontrol. Condensation of this reagent with aldehydes allows for the stereoselective synthesis of β-hydroxy-α-amino acids. wikipedia.org The auxiliary guides the stereochemical outcome of the reaction and is subsequently removed to yield the desired product. wikipedia.org

| Method | Key Reagents/Catalysts | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral N-methyl pyridoxal (B1214274) catalyst | Up to 20:1 dr, high ee | nih.gov |

| Asymmetric Aldolization | Pseudoephenamine glycinamide, LiHMDS, LiCl | High (products obtained in stereoisomerically pure form) | masterorganicchemistry.comiris-biotech.de |

| Asymmetric Hydrogenation | Ir/f-phamidol catalytic system | >99/1 dr, up to >99% ee | zmsilane.com |

| Chiral Auxiliary Method | Schöllkopf's reagent | High diastereoselectivity | wikipedia.org |

Multicomponent Reaction Strategies for β-Hydroxy-α-Amino Acid Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. fishersci.co.uk This approach offers significant advantages in terms of atom economy, reduced synthesis time, and operational simplicity. For the construction of β-hydroxy-α-amino acid scaffolds, isocyanide-based MCRs like the Passerini and Ugi reactions are particularly relevant. fishersci.co.ukuchicago.edu

The Passerini reaction , first reported in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. fiveable.meorganic-chemistry.org By choosing an N-protected amino aldehyde as the carbonyl component, this reaction can be adapted to generate γ-hydroxy-β-amino amide derivatives, which are valuable precursors to the target structures. thieme-connect.de

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including an amine. fishersci.co.ukyoutube.com It combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. youtube.com This reaction is exceptionally versatile and has been widely used in the creation of peptide-like structures and diverse chemical libraries. uchicago.eduyoutube.com By using α-amino acids as the bifunctional starting material (providing both the amine and carboxylic acid components), the Ugi reaction can be employed to create complex 1,1′-iminodicarboxylic acid derivatives. researchgate.net These MCRs provide a powerful platform for rapidly assembling the core structure of β-hydroxy-α-amino acids from simple, readily available starting materials. fishersci.co.ukscientistlive.com

Large-Scale and Industrial Synthesis Considerations

Translating a laboratory-scale synthesis into a large-scale industrial process presents unique challenges, including safety, efficiency, cost-effectiveness, and scalability. pharmtech.com Modern manufacturing technologies are increasingly being adopted to address these challenges.

Flow chemistry , which involves performing chemical reactions in continuously flowing streams within a network of tubes or microreactors, has emerged as a powerful alternative to traditional batch processing. nih.gov Microreactors, with channel dimensions typically below 1 mm, offer numerous advantages for chemical synthesis, including ester production. ethz.chunimi.it

Key advantages of flow microreactor systems include:

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microchannels allows for extremely efficient heat exchange, enabling precise temperature control and minimizing the formation of hot spots that can lead to side products. pharmtech.compharmtech.com This leads to higher yields and purer products. nih.gov

Enhanced Safety : The small internal volume of microreactors means that only a minimal amount of material is reacting at any given time. nih.gov This significantly reduces the risks associated with handling hazardous reagents or performing highly exothermic reactions. nih.gov

Rapid Optimization and Scalability : Process parameters like temperature, pressure, and residence time can be optimized quickly with small amounts of material. nih.gov Scaling up production is achieved through "numbering-up"—running multiple microreactors in parallel—rather than redesigning a larger vessel, which simplifies the transition from lab to industrial scale. mdpi.com

Increased Efficiency : Continuous processing can lead to higher space-time yields compared to batch reactors. nih.gov For esterification, solid-supported acid catalysts can be packed into a column reactor, allowing for efficient conversion and simple product-catalyst separation, further streamlining the process. oup.com These systems have been shown to significantly reduce reaction times for esterification, from hours in a batch process to mere minutes in a flow system. oup.comresearchgate.net

| Parameter | Batch Reactor | Flow Microreactor System | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface area, temperature gradients can occur | Excellent, precise temperature control | pharmtech.compharmtech.com |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes | nih.gov |

| Reaction Time | Often hours to days | Seconds to minutes | oup.comresearchgate.net |

| Scalability | Challenging, often requires process redesign | Straightforward via "numbering-up" | mdpi.com |

| Process Control | Less precise control over mixing and temperature | Precise control over residence time, temperature, and mixing | pharmtech.comnih.gov |

Stereochemical Investigations and Control in Tert Butyl 2r,3r 3 Amino 2 Hydroxybutanoate Chemistry

Chiral Resolution Techniques for Diastereomeric Purity

Achieving high diastereomeric purity is a critical first step in the utilization of tert-butyl 3-amino-2-hydroxybutanoate. Since synthetic routes often yield mixtures of diastereomers, effective resolution techniques are essential.

One common strategy involves the use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization. For amino acid derivatives, chiral acids such as tartaric acid or mandelic acid derivatives are frequently employed. The differing solubilities of the resulting diastereomeric salts allow for the isolation of the desired stereoisomer.

Another powerful technique is chromatography on a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with CSPs based on macrocyclic antibiotics, such as teicoplanin, has proven effective for the separation of various amino acid derivatives, including those with side-chain protecting groups. This method allows for the analytical and preparative separation of all four stereoisomers of 3-amino-2-hydroxybutanoic acid derivatives, enabling the isolation of the pure (2R,3R) isomer. The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving optimal separation.

Enzymatic kinetic resolution offers a highly selective alternative. Lipases, for instance, can selectively acylate one enantiomer or diastereomer in a racemic or diastereomeric mixture, allowing for the separation of the acylated product from the unreacted stereoisomer. This method is valued for its high enantioselectivity and mild reaction conditions. Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the undesired stereoisomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Below is a table summarizing common chiral resolution techniques applicable to amino acid derivatives:

| Technique | Principle | Key Considerations |

| Fractional Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Choice of resolving agent and solvent system is critical. |

| Chiral Chromatography (HPLC) | Differential interaction of stereoisomers with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase. |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one stereoisomer in a mixture. | Enzyme selection, substrate compatibility, and reaction conditions. |

| Dynamic Kinetic Resolution | Combination of enzymatic resolution with in-situ racemization of the undesired stereoisomer. | Requires a suitable racemization catalyst that is compatible with the enzymatic reaction. |

Stereoselective Derivatization Reactions

Once obtained in high diastereomeric purity, tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate can undergo a variety of stereoselective derivatization reactions. These transformations are designed to modify the functional groups of the molecule while maintaining or controllably altering its stereochemistry.

The amino and hydroxyl groups are the primary sites for derivatization. The amino group can be acylated or alkylated to introduce various substituents. For instance, N-acylation with activated carboxylic acids or their derivatives is a common transformation in peptide synthesis, where the stereochemical integrity of the α-carbon is crucial. The use of appropriate coupling reagents and non-racemizing conditions is essential to prevent epimerization.

The hydroxyl group can be protected, for example, as a silyl (B83357) ether or an ester, to prevent its interference in subsequent reactions. The choice of protecting group can also influence the stereochemical outcome of nearby reactions through steric hindrance or electronic effects.

Furthermore, the entire molecule can act as a chiral auxiliary, directing the stereochemical course of reactions in other parts of a larger molecule to which it is attached.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional conformation of this compound plays a significant role in its reactivity and the stereochemical outcome of its reactions. The relative orientation of the amino, hydroxyl, and tert-butyl ester groups is governed by a combination of steric and stereoelectronic effects.

Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the ester carbonyl, can lead to the adoption of preferred conformations in solution. These conformations can influence the accessibility of reagents to the reactive sites and thus direct the stereochemical course of a reaction. For example, a conformation that shields one face of the molecule will favor attack from the less hindered face.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are valuable tools for elucidating the preferred conformations and understanding the underlying stereoelectronic interactions.

Influence of Substituents on Stereochemical Outcomes

The nature of the substituents on the amino and hydroxyl groups, as well as the bulky tert-butyl ester group itself, can significantly influence the stereochemical outcomes of reactions involving this compound.

The tert-butyl group, due to its large steric bulk, can exert a profound directing effect. It can hinder the approach of reagents from one side of the molecule, leading to high diastereoselectivity in reactions at adjacent stereocenters. This steric influence is a key factor in substrate-controlled stereoselective synthesis.

Similarly, protecting groups on the amino and hydroxyl functionalities can be strategically chosen to control stereochemistry. A bulky protecting group can block a particular trajectory of reagent attack, while a chelating protecting group can lock the molecule into a specific conformation, thereby directing the stereochemical outcome. For example, in aldol (B89426) reactions of derivatives of this compound, the choice of N- and O-protecting groups can determine the syn or anti configuration of the newly formed stereocenters.

Stereochemical Retention and Inversion Mechanisms in Transformations

Reactions at the stereogenic centers of this compound can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

For example, nucleophilic substitution at the carbon bearing the hydroxyl group (C2) can occur via an SN2 mechanism, which proceeds with inversion of configuration. To achieve this, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate.

Understanding these mechanisms is crucial for predicting and controlling the stereochemical outcome of transformations involving this important chiral building block.

Chemical Transformations and Reactivity Profiles of Tert Butyl 2r,3r 3 Amino 2 Hydroxybutanoate

Reactions of the Hydroxyl Group

The secondary hydroxyl group is a versatile site for synthetic modification. Its reactions typically involve oxidation to a carbonyl, conversion into ethers or esters, or activation as a leaving group for substitution or elimination reactions. For most of these transformations, the amino group must be protected, commonly with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent it from interfering as a competing nucleophile or a site for side reactions.

Oxidation Reactions to Carbonyls

The secondary alcohol in tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate can be oxidized to the corresponding ketone, tert-butyl (3R)-3-amino-2-oxobutanoate. This transformation requires mild oxidizing agents to avoid over-oxidation or side reactions involving the other functional groups. The choice of oxidant is crucial for achieving high yields and preserving the stereochemical integrity of the adjacent chiral center.

Dess-Martin periodinane (DMP) is a highly effective reagent for this purpose. organic-chemistry.org It operates under mild, neutral conditions at room temperature, which is advantageous for sensitive substrates. wikipedia.orgpitt.edu DMP is known for its high chemoselectivity, oxidizing alcohols without affecting other functional groups like protected amines, vinyl ethers, or sulfides. wikipedia.orgalfa-chemistry.com A key advantage of DMP in this context is its ability to oxidize N-protected α-amino alcohols with minimal racemization, a common issue with other oxidants like those used in Swern oxidations. wikipedia.orgpitt.edu The reaction proceeds by ligand exchange between the alcohol and an acetate (B1210297) group on the hypervalent iodine reagent, followed by intramolecular elimination to form the ketone. alfa-chemistry.comchemistrysteps.com

Other common methods include Swern oxidation (using oxalyl chloride/DMSO) and Parikh-Doering oxidation (using SO₃•pyridine). While effective, these methods can sometimes lead to epimerization at the α-carbon, particularly if the substrate is prone to enolization.

Table 1: Oxidation of β-Amino Alcohols to β-Amino Ketones A summary of common reagents used for the oxidation of N-protected β-amino alcohols, analogous to the title compound.

| Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Key Features |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room Temp | Mild conditions, high yield, minimal epimerization, good chemoselectivity. organic-chemistry.orgwikipedia.org |

| Swern Oxidation | CH₂Cl₂ | -78 to Room Temp | Effective, but risk of epimerization for sensitive substrates. |

| Parikh-Doering Oxidation | DMSO, CH₂Cl₂ | Room Temp | Mild alternative to Swern, uses a non-toxic sulfur trioxide pyridine (B92270) complex. |

Etherification and Esterification

The hydroxyl group can undergo nucleophilic attack to form ethers and esters. These reactions typically require prior protection of the amino group to ensure selectivity.

Etherification: The Williamson ether synthesis is a classical and versatile method for forming ethers. masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH), displaces a leaving group from an alkyl halide. wikipedia.orgchemistrytalk.org For a substrate like N-protected this compound, the secondary alkoxide would react with a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the corresponding ether. masterorganicchemistry.com The choice of a primary alkyl halide is critical to favor the Sₙ2 pathway over competing E2 elimination, which can become significant with bulkier reagents. chemistrytalk.org

Esterification (O-Acylation): The hydroxyl group can be acylated to form esters using reagents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction is fundamental for introducing various acyl groups or for protecting the hydroxyl function itself. The presence of β-hydroxyl groups can influence the reactivity of the adjacent ester through neighboring group participation, potentially accelerating reactions like transesterification. rsc.orgresearchgate.net

Table 2: O-Alkylation and O-Acylation of the Hydroxyl Group Representative conditions for forming ethers and esters from N-protected β-amino alcohols.

| Transformation | Reagents | Base | Mechanism | Product |

| Etherification | R-X (e.g., CH₃I, BnBr) | NaH | Sₙ2 | R-O-R' |

| Esterification | RCOCl or (RCO)₂O | Pyridine, Et₃N | Acyl Transfer | R-O-C(=O)R' |

Leaving Group Activation

To facilitate nucleophilic substitution at the C2 position, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by sulfonylation, converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. These sulfonate groups are excellent leaving groups in Sₙ2 reactions.

The reaction involves treating the N-protected amino alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base like pyridine. researchgate.net This transforms the hydroxyl group into a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles. This two-step sequence (activation followed by substitution) effectively allows for the inversion of stereochemistry at the C2 center if a backside Sₙ2 attack occurs. One-pot procedures have been developed for the transformation of 2-amino alcohols into N-tosyl aziridines via bis-tosylation and subsequent intramolecular cyclization. nih.gov

Table 3: Conversion of Hydroxyl Group to Sulfonate Esters Common reagents for activating the hydroxyl group as a leaving group.

| Reagent | Leaving Group Formed | Abbreviation | Typical Base |

| p-Toluenesulfonyl chloride | Tosylate | -OTs | Pyridine |

| Methanesulfonyl chloride | Mesylate | -OMs | Et₃N |

| Trifluoromethanesulfonic anhydride (B1165640) | Triflate | -OTf | Pyridine |

Reactions of the Amino Group

The primary amino group is a potent nucleophile and a site for various modifications, including acylation, sulfonylation, and alkylation. To achieve selectivity, the hydroxyl group may require protection, although the higher nucleophilicity of the amine often allows for direct reaction under controlled conditions.

Acylation and Sulfonylation

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide bonds. This is a common strategy for introducing functional groups or for protecting the amine. For instance, reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) yields the N-Boc protected derivative, a cornerstone transformation in peptide synthesis and medicinal chemistry. nih.gov Similarly, reaction with acetyl chloride or acetic anhydride yields the N-acetyl derivative.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, converts the primary amine into a sulfonamide. N-sulfonyl groups, like the tosyl group, are robust protecting groups and can influence the chemical and biological properties of the molecule. researchgate.net

Table 4: N-Acylation and N-Sulfonylation Reactions Examples of common protecting groups installed on the primary amino group.

| Reagent | Group Installed | Product Type |

| Di-tert-butyl dicarbonate ((Boc)₂O) | tert-Butoxycarbonyl | Carbamate |

| Benzyl Chloroformate (CbzCl) | Benzyloxycarbonyl | Carbamate |

| Acetic Anhydride ((Ac)₂O) | Acetyl | Amide |

| p-Toluenesulfonyl chloride (TsCl) | Tosyl | Sulfonamide |

Reductive Amination and Alkylation

Reductive Amination: Reductive amination is a powerful method for forming secondary or tertiary amines in a controlled manner, avoiding the over-alkylation common in direct alkylation. masterorganicchemistry.com The primary amine of this compound can react with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. organic-chemistry.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl or aryl groups onto the nitrogen atom. organic-chemistry.org

Alkylation: Direct alkylation of the amino group with alkyl halides is also possible but can be challenging to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. nih.gov However, under carefully controlled conditions (e.g., using one equivalent of the alkylating agent at low temperature), mono-alkylation can be achieved. Diastereoselective alkylation of β-amino ester enolates has also been studied, revealing complex reaction mechanisms. nih.gov

Table 5: N-Alkylation Methodologies A comparison of primary methods for introducing alkyl groups at the nitrogen center.

| Method | Reagents | Key Intermediate | Control over Alkylation |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Imine/Iminium ion | Excellent (mono-alkylation) |

| Direct Alkylation | Alkyl Halide (R-X) | - | Poor (risk of over-alkylation) |

Derivatization for Analytical and Synthetic Purposes

The dual presence of a primary amine and a secondary alcohol in this compound allows for various derivatization strategies. These modifications are crucial for both enhancing analytical detection and for installing protecting groups in multi-step synthetic sequences.

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), the polar N-H and O-H groups are typically derivatized to increase volatility. Common methods include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines, or acylation.

In the context of synthesis, derivatization is primarily employed to selectively protect the amino and hydroxyl groups. The amino group can be chemoselectively protected in the presence of the hydroxyl group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the N-Boc derivative. researchgate.net This strategy is fundamental in peptide synthesis, where the temporary protection of the amine is required. peptide.com Conversely, the hydroxyl group can be protected as an ether, for instance, a tert-butyl ether, which is stable under various reaction conditions but can be removed with strong acid. peptide.com The tert-butyl ester itself functions as a protecting group for the carboxylic acid moiety, which is notably stable under basic conditions but readily cleaved by acid treatment. myskinrecipes.comorganic-chemistry.org

Table 1: Common Derivatization/Protection Strategies

| Functional Group | Reagent | Resulting Group | Purpose |

|---|---|---|---|

| Amino Group | Di-tert-butyl dicarbonate ((Boc)₂O) | N-tert-butyloxycarbonyl (N-Boc) | Synthetic intermediate (e.g., peptide synthesis) |

| Hydroxyl Group | Isobutylene / Acid Catalyst | O-tert-butyl ether (O-tBu) | Synthetic intermediate |

Transformations Involving the Ester Moiety

The tert-butyl ester group is a key reactive site, susceptible to hydrolysis, transesterification, reduction, and conversion to amides.

Hydrolysis and Transesterification

Hydrolysis: The tert-butyl ester is readily hydrolyzed to the corresponding carboxylic acid under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This transformation is a cornerstone of the Boc-strategy in solid-phase peptide synthesis. nih.gov In addition to chemical methods, enzymatic hydrolysis offers a milder and more selective alternative. The protease subtilisin has been shown to selectively hydrolyze C-terminal tert-butyl esters in peptide substrates. google.comnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can also catalyze the enantioselective hydrolysis of related β-amino esters. mdpi.com

Transesterification: This process involves the exchange of the tert-butyl group with another alkyl group from an alcohol, typically under acid or base catalysis. wikipedia.org The reaction equilibrium can be driven by using a large excess of the new alcohol. Various metal catalysts have been developed to facilitate this transformation under mild conditions. For example, lanthanum(III) complexes and iron-salen complexes are effective for the transesterification of various esters, including the synthesis of tert-butyl esters from other alkyl esters. researchgate.netgoogle.com A tetranuclear zinc cluster has also been reported to promote transesterification efficiently. organic-chemistry.org

Reduction to Alcohols

The ester functionality can be reduced to a primary alcohol, yielding (2R,3R)-3-amino-1,4-butanediol. Powerful hydride reagents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): As a strong and non-selective reducing agent, LiAlH₄ readily reduces esters to primary alcohols. orgoreview.comchemistrysteps.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Lithium Borohydride (LiBH₄): This reagent is less reactive than LiAlH₄ but is still capable of reducing esters to alcohols. harvard.educommonorganicchemistry.com

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters. orgoreview.com However, the reaction can be achieved under specific conditions, such as in a mixture of THF and methanol (B129727) or by using additives like lithium chloride to enhance the reagent's reactivity. wordpress.com

Table 2: Conditions for Ester Reduction

| Reagent | Typical Solvents | Reactivity |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | High |

| Lithium Borohydride (LiBH₄) | THF | Moderate |

| Sodium Borohydride (NaBH₄) | Methanol/THF | Low (requires specific conditions) |

Amidation and Peptide Coupling

Direct conversion of the tert-butyl ester to an amide is challenging due to the poor leaving group ability of the tert-butoxide ion. A common strategy involves a two-step, one-pot procedure where the ester is first converted to a more reactive intermediate, such as an acid chloride. libretexts.org Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can convert tert-butyl esters into acid chlorides, which then readily react with primary or secondary amines to form the corresponding amides. researchgate.netorganic-chemistry.org A milder method utilizes α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst to generate the acid chloride in situ. researchgate.netorganic-chemistry.org

In peptide synthesis, the title compound can act as a building block. After deprotection of its tert-butyl ester to the free carboxylic acid, the molecule can be coupled to the N-terminus of a peptide chain using standard coupling reagents like HBTU or HATU. Alternatively, the free amino group of the title compound can be coupled to the C-terminus of a growing peptide chain. myskinrecipes.com

Regioselective and Stereoselective Functionalizations

The presence of multiple functional groups and defined stereochemistry in this compound makes it an excellent substrate for studying regioselective and stereoselective reactions.

Regioselectivity: The differential reactivity of the amino and hydroxyl groups allows for selective functionalization. As mentioned, the amine is more nucleophilic than the alcohol and can be selectively protected with an electrophile like (Boc)₂O under controlled conditions. researchgate.net Once the amine is protected, the hydroxyl group becomes the primary site for subsequent reactions, such as acylation or etherification. This regioselective protection is a key step in utilizing this building block for more complex syntheses.

Stereoselectivity: The pre-existing (2R,3R) stereocenters can influence the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-direct stereocontrol. For example, the reduction of a ketone functionality introduced at the C1 position would likely proceed with some degree of diastereoselectivity due to the influence of the adjacent chiral centers at C2 and C3. Synthetic strategies for related γ-amino alcohols often rely on stereoselective hydrogenation methods to control the relative stereochemistry. rsc.org The stereochemical integrity of the C2 and C3 centers is generally well-maintained during transformations such as derivatization and coupling reactions. nih.gov

Ring-Closing Reactions and Heterocycle Formation

The 1,2-amino alcohol motif embedded within this compound is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Oxazoline Formation: The reaction of 1,2-amino alcohols with carboxylic acids or their derivatives is a standard method for constructing 2-oxazolines. wikipedia.org The title compound, after N-acylation, can undergo intramolecular cyclization, typically promoted by a dehydrating agent (e.g., Burgess reagent) or under acidic conditions, to form a substituted oxazoline. nih.gov Studies on similar amino dihydroxybutanoic acid derivatives have demonstrated their utility as substrates for regioselective cyclizations to yield oxazolines. rsc.org

Azetidinone (β-Lactam) Formation: The synthesis of 2-azetidinones often involves the Staudinger cycloaddition between an imine and a ketene. chemijournal.com A precursor derived from the title compound, for instance by converting the hydroxyl group to a leaving group and forming an imine from the amino group, could potentially undergo cyclization to form a β-lactam ring. Syntheses of complex 3-amino-2-azetidinone derivatives often proceed through multi-step sequences where the stereochemistry is carefully controlled. jocpr.comnih.gov For instance, a common route involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.combepls.com

Lactam Formation: Intramolecular cyclization between the amino group and the ester moiety can lead to the formation of a lactam. nih.gov This reaction typically requires activation of the ester, or more commonly, conversion of the ester to the corresponding carboxylic acid followed by amide bond formation promoted by a coupling agent.

Applications As a Chiral Building Block and Intermediate

Synthesis of Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids, which are not found in the genetic code, are crucial components of many biologically active peptides and pharmaceutical compounds. nih.govwikipedia.orgtaylorandfrancis.com Chiral precursors like tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate are ideal starting materials for creating these custom amino acids. The existing amino and hydroxyl groups can be chemically modified, and the carbon backbone can be extended or altered while retaining the original stereochemistry.

For instance, synthetic strategies often involve the manipulation of the functional groups at the C2 and C3 positions, analogous to the methods used for synthesizing (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a non-proteinogenic amino acid segment of the pentapeptide microginin, from D-glucose. nih.gov While direct synthesis from this compound is not extensively documented, the principle of using a chiral precursor with vicinal hydroxyamino functionality is a well-established strategy in the synthesis of complex amino acids. nih.gov

Research has demonstrated the synthesis of β-hydroxy γ-amino acid derivatives, such as (2R,3R)-4-(tert-butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoic acid, through stereoselective aldol (B89426) reactions. nih.gov This highlights how chiral synthons with similar structural motifs are employed to build up more complex, non-proteinogenic amino acid structures.

Construction of Complex Peptidomimetics and Oligomers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability and bioavailability. The α-hydroxy-β-amino acid structure is a key component in many such molecules, including protease inhibitors. internationaljournalssrg.org

The compound this compound serves as a valuable building block for these structures. Its protected carboxylic acid (as a tert-butyl ester) and available amino group allow for standard peptide coupling reactions. The hydroxyl group offers a site for further modification or can be a key pharmacophoric feature. A complex peptide derivative containing a (2R,3R)-1,3-dihydroxybutan-2-yl)amino moiety demonstrates the integration of such structural units into larger, bioactive molecules. pharmaffiliates.com The defined stereochemistry of the precursor is critical for ensuring the correct three-dimensional structure of the final peptidomimetic, which is essential for its biological activity.

Precursor for β-Lactam Antibiotic Scaffolds (e.g., Carbapenems, Penems)

The β-lactam ring is the core structural feature of a major class of antibiotics, including penicillins, cephalosporins, and carbapenems. The synthesis of these scaffolds often relies on chiral precursors that establish the stereochemistry of the final product. Chiral 3-amino-2-azetidinone derivatives are important intermediates in this context. nih.gov

The synthesis of the azetidinone (β-lactam) ring can be achieved through the cyclization of 3-amino-2-hydroxy acid derivatives. In this strategy, the hydroxyl group at C2 and the amino group at C3 of a precursor like this compound can be used to form the four-membered ring. A common method involves activating the hydroxyl group (e.g., converting it to a leaving group like a mesylate or tosylate) followed by intramolecular nucleophilic attack by the amino group to close the ring.

A short, stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, a key intermediate for carbapenems, was accomplished starting from (R)-ethyl 3-hydroxybutanoate. nih.gov This demonstrates how a related chiral precursor dictates the stereochemistry of the resulting β-lactam ring. The (2R,3R) stereochemistry of tert-butyl 3-amino-2-hydroxybutanoate would be expected to yield a corresponding cis-substituted azetidinone, a crucial feature for the biological activity of many β-lactam antibiotics.

| Precursor Type | Key Transformation | Target Scaffold | Stereochemical Control |

|---|---|---|---|

| β-Amino-α-hydroxy acid ester | Intramolecular Cyclization | 3-Amino-2-azetidinone | Precursor's stereocenters direct the relative stereochemistry of the β-lactam ring. |

| β-Hydroxy ester | [2+2] Cycloaddition with imine | Substituted 2-azetidinone | Stereoselectivity is controlled by the chiral auxiliary or catalyst used in the cycloaddition. nih.gov |

Intermediate in the Synthesis of Chiral Alcohols and Acids

The functional groups of this compound can be chemically transformed to yield other valuable chiral molecules, such as amino alcohols and hydroxy acids. Biocatalytic processes are often employed for the synthesis of such chiral molecules, achieving high enantioselectivity. nih.govresearchgate.net

For example, the reduction of the tert-butyl ester group would lead to the formation of a chiral amino diol, specifically (2R,3R)-3-aminobutane-1,2-diol. This transformation can be achieved using reducing agents like lithium aluminum hydride. The resulting amino alcohol is a versatile chiral building block in its own right. tcichemicals.com For instance, the synthesis of the chiral drug intermediate (R)-3-aminobutanol has been accomplished through the reduction of (R)-3-aminobutanoic acid derivatives. vcu.edugoogle.comgoogle.com This establishes a clear precedent for the conversion of amino acid derivatives into chiral amino alcohols.

| Starting Material | Transformation | Product | Potential Application of Product |

|---|---|---|---|

| This compound | Ester Reduction (e.g., with LiAlH₄) | (2R,3R)-3-Aminobutane-1,2-diol | Chiral ligand synthesis, pharmaceutical intermediate |

| This compound | Hydrolysis of ester, protection/modification of amine/hydroxyl | (2R,3R)-3-Amino-2-hydroxybutanoic acid derivatives | Peptide synthesis, derivatization |

Role in Asymmetric Catalysis as a Ligand Precursor

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions. Amino alcohols are a prominent class of compounds used as precursors for these ligands because their nitrogen and oxygen atoms can effectively coordinate to metal centers, creating a defined chiral environment around the catalyst.

While there are no specific reports detailing the use of this compound as a ligand precursor, its reduction product, (2R,3R)-3-aminobutane-1,2-diol, is an ideal candidate for this application. This amino diol could be used to synthesize various types of ligands, such as those used in copper-catalyzed asymmetric reactions for the synthesis of other chiral amino alcohols. nih.gov The field of asymmetric synthesis frequently utilizes amino acids as starting materials for the development of novel chiral ligands and organocatalysts. mdpi.com The well-defined stereochemistry of the amino diol derived from the title compound would be critical for inducing high enantioselectivity in catalytic processes.

Spectroscopic and Computational Characterization of Tert Butyl 2r,3r 3 Amino 2 Hydroxybutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and, importantly, for assigning the relative stereochemistry of the chiral centers at C2 and C3.

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial arrangement. The protons attached to the chiral carbons (H2 and H3) are expected to show a characteristic coupling constant (³J(H2,H3)). The magnitude of this coupling constant can often be correlated with the dihedral angle between the two protons, which in turn is dependent on the relative stereochemistry (syn or anti). For the (2R,3R) diastereomer, a specific range for this coupling constant would be expected, allowing for its differentiation from other diastereomers. ubc.ca

The purity of the sample can also be readily assessed by ¹H NMR. The presence of signals corresponding to impurities, such as solvents or byproducts from the synthesis, can be detected and quantified by integrating the respective signals.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The tert-butyl group will exhibit a characteristic signal for the quaternary carbon and another for the three equivalent methyl carbons. The signals for the chiral carbons (C2 and C3) will appear in a region typical for carbons bearing hydroxyl and amino groups, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted tert-Butyl Amino Ester

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.48 | 27.8 |

| C (CH₃)₃ | Not Applicable | 81.3 |

| CH-OH | ~4.0-4.5 | ~65-75 |

| CH-NH₂ | ~3.0-3.5 | ~50-60 |

| CH₃-CH | ~1.1-1.3 | ~15-20 |

Note: The data in this table is representative and based on similar structures. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) would be suitable for generating the protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular mass.

The fragmentation of the parent ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for amino acid esters include the loss of the tert-butyl group as isobutylene, cleavage of the ester bond, and fragmentation of the amino acid backbone. Analysis of the masses of the resulting fragment ions can help to confirm the presence of the tert-butyl ester and the amino-hydroxybutanoate core.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (relative intensity) | Proposed Fragment |

| [M+H]⁺ | Protonated molecule |

| [M - C₄H₈ + H]⁺ | Loss of isobutylene |

| [M - OC(CH₃)₃ + H]⁺ | Loss of the tert-butoxy (B1229062) group |

| [Fragment from cleavage of C2-C3 bond] | Backbone fragmentation |

Note: This table presents expected fragmentation patterns. The actual mass spectrum would provide definitive data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques can confirm the presence of the key functional groups.

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3400 cm⁻¹), the N-H stretches of the primary amine (two sharp bands around 3300-3400 cm⁻¹), and the C=O stretch of the ester group (a strong band around 1730 cm⁻¹). The C-H stretching and bending vibrations of the alkyl groups will also be present in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.

Raman spectroscopy, which is sensitive to the polarizability of bonds, provides complementary information. The C-C skeletal vibrations and symmetric stretching modes of non-polar groups are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | ~3400 (broad) | IR |

| N-H | Stretching | ~3300-3400 (two bands) | IR |

| C=O (Ester) | Stretching | ~1730 (strong) | IR |

| C-H (Alkyl) | Stretching | ~2800-3000 | IR, Raman |

| C-O (Ester) | Stretching | ~1150-1250 | IR |

| N-H | Bending | ~1600 | IR |

Note: The wavenumbers are approximate and can be influenced by hydrogen bonding and the physical state of the sample. researchgate.net

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are exceptionally suited for determining the absolute configuration of chiral molecules. ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. wikipedia.org

For a chiral molecule like this compound, the chromophores, such as the carbonyl group of the ester, will give rise to a characteristic Cotton effect in the ORD and CD spectra. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral centers in its vicinity. For amino acids and their derivatives, empirical rules, such as the octant rule for ketones, can often be applied to correlate the sign of the Cotton effect with the absolute configuration. kud.ac.in For α-amino acids of the L-configuration, a positive Cotton effect is typically observed around 215 nm. kud.ac.in

By comparing the experimental ORD or CD spectrum of this compound with that of known standards or by applying theoretical models, the absolute configuration of the C2 and C3 stereocenters can be unequivocally confirmed.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and torsion angles.

Crucially, this technique can unambiguously establish the absolute configuration of the chiral centers, provided that the crystal is non-centrosymmetric and anomalous dispersion effects are measured. The resulting crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of neighboring molecules, which govern the packing of the molecules in the crystal lattice. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations can provide valuable insights that complement experimental data.

By performing geometry optimization calculations, the most stable conformation of the molecule can be predicted, and its structural parameters (bond lengths, angles, etc.) can be compared with experimental data if available. Furthermore, DFT can be used to calculate various spectroscopic properties. For instance, theoretical NMR chemical shifts and vibrational frequencies can be computed and compared with experimental spectra to aid in their assignment. acs.org

DFT is also instrumental in understanding the reactivity of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated, which are related to the molecule's ability to donate and accept electrons, respectively. The electrostatic potential can be mapped onto the electron density surface to identify nucleophilic and electrophilic sites, providing a rationale for the molecule's chemical behavior. mdpi.comnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules by simulating the atomic motions over time. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can reveal the preferred three-dimensional structures (conformers), their relative stabilities, and the dynamics of their interconversion.

The process involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated environment (such as a solvent box of water), and solving Newton's equations of motion iteratively. This generates a trajectory that maps the positions and velocities of all atoms over the simulation period.

Analysis of this trajectory provides critical insights:

Conformational Preferences: By analyzing the dihedral angles of the molecular backbone and side chains throughout the simulation, researchers can identify the most populated and energetically favorable conformations. Studies on threonine-containing peptides, for instance, have used extensive MD simulations to systematically explore how factors like phosphorylation can alter local backbone dynamics and conformational preferences. nih.gov

Intramolecular Interactions: The simulations can pinpoint key intramolecular hydrogen bonds, such as between the hydroxyl and amino groups or the carbonyl oxygen, which stabilize certain conformations. First-principle computations on L-threonine diamide, a related structure, have shown a strong correlation between the Gibbs free energy of stable conformations and the number of stabilizing hydrogen bonds. nih.gov

Solvent Effects: Explicitly modeling solvent molecules allows for the study of how the solute interacts with its environment. MD simulations on aqueous solutions of tert-butyl alcohol have been used to investigate hydration properties and the effect of solute concentration on the structure of the surrounding water molecules. rsc.org

For this compound, MD simulations would likely reveal a dynamic equilibrium between several low-energy conformers, dictated by the steric hindrance of the bulky tert-butyl group and the formation of transient hydrogen bonds. The flexibility of the amino-hydroxybutanoate backbone is a key determinant of its molecular recognition properties and reactivity.

Quantum Chemical Descriptors (e.g., FMO, MEP, NBO)researchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. From these calculations, various descriptors can be derived to predict reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. Its energy (EHOMO) is related to the ionization potential. For the title compound, the HOMO is expected to be localized around the non-bonding electrons of the amino group and the oxygen atoms.

LUMO: Represents the ability of a molecule to accept an electron. Its energy (ELUMO) is related to the electron affinity. The LUMO is likely centered on the antibonding orbitals of the carbonyl group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

Quantum chemical studies on various amino acids have successfully used FMO analysis to evaluate properties like ionization energy, electron affinity, and chemical hardness, providing a basis for comparing the reactivity of structural isomers. researchgate.netacs.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be found around the carbonyl and hydroxyl oxygen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. For the title compound, significant interactions would be expected, such as the delocalization of the lone pair electrons of the nitrogen (nN) or oxygen (nO) atoms into the antibonding orbital of the carbonyl group (π*C=O). These interactions stabilize the molecule and influence its geometry and reactivity. NBO analysis has been effectively used to quantify the strength of hydrogen bonding in molecular dimers. rsc.org

Table 1: Illustrative Quantum Chemical Descriptors for a Generic β-Amino Ester This table presents typical values for a molecule structurally similar to the title compound, as specific data is not available. Values are for illustrative purposes.

| Descriptor | Typical Calculated Value | Interpretation |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~ 2.5 - 3.5 D | Reflects the overall polarity of the molecule. |

| NBO Interaction E(2) (nN → π*C=O) | ~ 20-30 kcal/mol | Stabilization energy from the delocalization of the nitrogen lone pair to the carbonyl antibonding orbital. |

Prediction of Spectroscopic Properties

Computational chemistry provides highly accurate methods for predicting spectroscopic data, which are essential for structure elucidation and verification. By comparing calculated spectra with experimental results, researchers can confirm molecular structures and assign spectral features to specific atomic motions or electronic transitions. frontiersin.org

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The standard approach involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry of each conformer at a suitable level of theory.

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer.

This methodology has become a reliable tool for distinguishing between stereoisomers and complex natural products. github.io For this compound, calculations would predict distinct signals for the protons and carbons of the tert-butyl group, the chiral centers, and the methyl group, aiding in the assignment of experimental spectra. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations help in assigning experimental absorption bands to specific molecular vibrations, such as:

O-H stretching (from the hydroxyl group)

N-H stretching (from the amino group)

C=O stretching (from the ester carbonyl group)

C-O stretching (from the ester and alcohol)

Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. rsc.org Studies on various amino acids and their complexes have shown excellent correlation between DFT-predicted and experimentally measured IR spectra. functmaterials.org.ua

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) and oscillator strengths that constitute a UV-Vis spectrum. For a saturated compound like this compound, significant absorption is expected only in the far UV region, corresponding to n→σ* and π→π* transitions associated with the carbonyl group and heteroatom lone pairs.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Generic Amino Ester This table illustrates the typical correlation between calculated (scaled) and experimental IR frequencies for a molecule with similar functional groups.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3450 | 3500-3400 (broad) |

| N-H stretch | 3350 | 3400-3300 |

| C-H stretch (aliphatic) | 2980 | 3000-2850 |

| C=O stretch (ester) | 1730 | 1750-1735 |

| C-O stretch (ester) | 1240 | 1300-1200 |

Future Directions in Research

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds in the pharmaceutical industry necessitates the development of efficient and sustainable synthetic methods. mdpi.com Future research will likely focus on moving away from traditional synthetic routes, which can be laborious and environmentally taxing, towards more innovative and greener alternatives. nih.gov

Chemoenzymatic and biocatalytic approaches are at the forefront of this shift. rjpbr.com These methods offer high selectivity under mild reaction conditions, reducing the need for complex protection and deprotection steps. nih.gov For instance, the use of enzymes like hydrolases for the stereoselective formation of peptide bonds is a well-established green procedure. nih.gov The principles of biocatalysis, which have been successfully applied to the synthesis of other chiral alcohols and amino acids for pharmaceutical development, could be adapted for tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate. mdpi.comnih.gov

Research into the enzymatic synthesis of related compounds, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statins, has demonstrated the power of whole-cell biotransformation. nih.gov Future investigations could explore the use of engineered enzymes, like carbonyl reductases or transaminases, to produce this compound with high yield and enantiomeric excess. nih.gov The integration of biocatalysis with process chemistry is paving the way for more cost-effective and efficient manufacturing strategies. mdpi.com

A potential chemoenzymatic route could involve the enzymatic resolution of a racemic mixture or the asymmetric enzymatic transformation of a prochiral substrate. The table below illustrates a hypothetical comparison of a traditional chemical synthesis with a potential sustainable biocatalytic route.

| Feature | Traditional Chemical Synthesis | Potential Biocatalytic Route |

| Starting Materials | Often derived from petrochemicals | Potentially renewable feedstocks |

| Stereoselectivity | May require chiral auxiliaries or resolution | High intrinsic stereoselectivity of enzymes |

| Reaction Conditions | Often harsh (high temperatures, pressures) | Mild (ambient temperature and pressure) |

| Solvents | Often organic solvents | Aqueous media or green solvents |

| Byproducts | Can generate significant waste | Minimal waste, often biodegradable |

| Catalyst | Often heavy metals | Biodegradable enzymes |

Exploration of New Catalytic Applications

The structural features of this compound, specifically the presence of both an amino and a hydroxyl group, make it an attractive candidate for use as a chiral ligand or an organocatalyst in asymmetric synthesis. nih.gov The development of chiral catalysts is a major area of modern chemical research, aimed at creating optically pure intermediates for the pharmaceutical and fine chemical industries. whiterose.ac.uk

Simple primary β-amino alcohols have already been shown to be efficient organocatalysts in asymmetric Michael additions. nih.gov The steric and electronic properties of the substituents on the amino alcohol can significantly influence the stereochemical outcome of the reaction. nih.gov Future research could explore the use of this compound as an organocatalyst in a variety of carbon-carbon bond-forming reactions. The bulky tert-butyl group, in particular, could impart high levels of stereocontrol. nih.gov

Furthermore, this compound could serve as a chiral ligand for metal-catalyzed reactions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce asymmetry in the transformation of a substrate. The table below presents potential catalytic applications that could be explored.

| Catalytic Application | Potential Role of this compound | Desired Outcome |

| Asymmetric Aldol (B89426) Reaction | Organocatalyst | Enantioselective formation of β-hydroxy carbonyl compounds |

| Asymmetric Michael Addition | Organocatalyst or Chiral Ligand | Enantioselective formation of 1,5-dicarbonyl compounds |

| Asymmetric Hydrogenation | Chiral Ligand for a metal catalyst (e.g., Ru, Rh) | Enantioselective reduction of prochiral ketones or alkenes |

| Asymmetric C-H Activation | Chiral Ligand for a metal catalyst (e.g., Pd, Rh) | Enantioselective functionalization of C-H bonds |

Expanding the Scope of Derivatization and Functionalization

As a chiral building block, this compound can be derivatized at its amino, hydroxyl, and ester functionalities to create a diverse range of new molecules with potentially useful properties. myskinrecipes.com The tert-butyl ester group is a common protecting group in peptide synthesis, allowing for selective reactions at other parts of the molecule. myskinrecipes.com

Future research will likely focus on developing novel derivatization strategies to access new chemical space. For example, the amino group can be acylated, alkylated, or transformed into other nitrogen-containing functional groups. The hydroxyl group can be etherified, esterified, or used as a handle for the attachment of other molecular fragments.

The synthesis of non-natural threonine derivatives is of growing interest for their potential applications in pharmaceuticals, biotechnology, and materials science. By modifying the structure of this compound, researchers can fine-tune its properties for specific applications, such as in the development of biodegradable polymers or drug delivery systems. The table below outlines potential derivatization pathways and their possible applications.

| Functional Group | Derivatization Reaction | Potential Application of Derivative |

| Amino Group | Acylation with bioactive carboxylic acids | New pharmaceutical candidates |

| Reductive amination with aldehydes/ketones | Synthesis of complex amines | |

| Hydroxyl Group | Etherification with functionalized alkyl halides | Probes for chemical biology |

| Esterification with polymerizable acids | Monomers for biodegradable polymers | |

| Ester Group | Hydrolysis to the carboxylic acid | Precursor for peptide synthesis |

| Amidation with various amines | Bioactive amides |

Advanced Stereochemical Control in Multi-Chiral Center Syntheses

The presence of two defined stereocenters in this compound makes it an excellent starting point for the synthesis of molecules with multiple chiral centers. google.com The stereoselective synthesis of such complex molecules is a significant challenge in organic chemistry. elsevierpure.com Chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, are a powerful tool in this endeavor. nih.govnih.gov

Future research could focus on utilizing this compound as a chiral auxiliary or a key intermediate in diastereoselective reactions to construct additional stereocenters with high precision. For example, the existing stereochemistry of the molecule can influence the facial selectivity of reactions at adjacent positions.

The synthesis of complex, biologically active compounds often relies on the ability to control the absolute and relative stereochemistry of multiple chiral centers. nih.gov The development of new synthetic methodologies that leverage the inherent chirality of building blocks like this compound will be crucial for accessing novel and potent therapeutic agents. yale.edu A patent for the synthesis of a carbapenem (B1253116) intermediate highlights the importance of controlling multiple chiral centers in pharmaceutical synthesis. google.com

| Synthetic Strategy | Role of this compound | Example of Target Molecule |

| Diastereoselective Aldol Addition | Chiral starting material to control the stereochemistry of the newly formed centers. | Polyketide natural products |

| Diastereoselective Alkylation | Chiral auxiliary to direct the approach of an electrophile. | Unnatural amino acids |

| Intramolecular Cyclization | Chiral template to control the conformation of the transition state. | Conformationally constrained peptides |

Integration with Automated Synthesis and High-Throughput Screening

The fields of automated synthesis and high-throughput screening (HTS) are revolutionizing chemical research and drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. eurekalert.orgnih.gov Future research on this compound and its derivatives will undoubtedly benefit from these technologies.

Automated continuous flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for telescoped reactions, which minimize the need for intermediate purification. whiterose.ac.uknih.govmdpi.com The development of automated flow systems for the synthesis of chiral molecules is an active area of research. rsc.orgamidetech.com Such systems could be adapted for the efficient and scalable production of this compound and its derivatives.

High-throughput screening methods can be employed to rapidly optimize reaction conditions for the synthesis of the target compound or to screen libraries of its derivatives for desired biological activity. researchgate.netdanaher.com For example, HTS assays can be used to identify the most effective enzyme variant for a biocatalytic synthesis or to discover new catalytic applications for the compound. sartorius.co.kr The combination of automated synthesis and HTS creates a powerful platform for accelerated discovery in chemistry and chemical biology. nih.gov

| Technology | Application to this compound | Potential Impact |

| Automated Continuous Flow Synthesis | Scalable and efficient production of the compound and its derivatives. | Reduced manufacturing costs and increased accessibility for research. |

| High-Throughput Screening (HTS) | Optimization of synthetic routes and screening of derivative libraries for biological activity. | Accelerated discovery of new synthetic methods and bioactive molecules. |

| Robotics and Liquid Handling | Automated preparation of reaction arrays and biological assays. | Increased reproducibility and throughput of experiments. |

| Data Analytics and Machine Learning | Analysis of HTS data to identify structure-activity relationships and predict optimal reaction conditions. | More efficient and data-driven research and development. |

Q & A

Q. What is the role of the tert-butyl group in peptide synthesis when using tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate?

The tert-butyl group acts as a protecting group for the amino and hydroxyl functionalities during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions, such as premature cyclization or oxidation, and is selectively removed under acidic conditions (e.g., trifluoroacetic acid). This strategy ensures controlled assembly of peptide chains while preserving stereochemical integrity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is used to analyze coupling constants and NOE (nuclear Overhauser effect) correlations, which differentiate between R and S configurations. For unambiguous confirmation, X-ray crystallography provides definitive stereochemical assignments by resolving the crystal lattice structure .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

- Storing below -20°C to prevent degradation.

- Using inert atmospheres (N/Ar) to avoid moisture-sensitive reactions.

- Employing personal protective equipment (PPE) such as nitrile gloves and fume hoods to minimize inhalation/contact risks. Refer to safety data sheets (SDS) for specific hazards, including potential skin/eye irritation .

Q. What analytical methods are used to monitor the synthesis of this compound?

Thin-layer chromatography (TLC) with ninhydrin staining tracks amino group presence. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate purity (>95%) and molecular weight (CHNO; MW 187.23 g/mol). IR spectroscopy confirms functional groups (e.g., -OH at ~3400 cm) .

Q. How does the compound’s stability vary under different pH conditions?